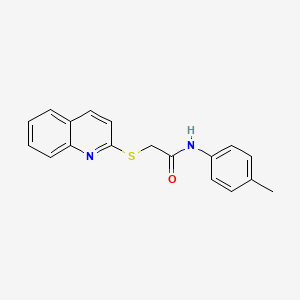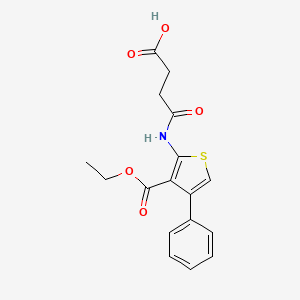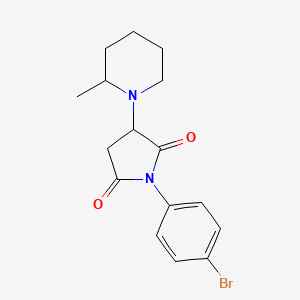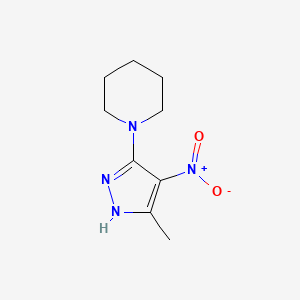![molecular formula C17H10IN3O2 B11103904 10-(4-iodophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11103904.png)
10-(4-iodophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-iodophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a complex organic compound that belongs to the class of pyrimidoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the iodophenyl group in this compound adds to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-iodophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione typically involves a multi-component reaction. One common method includes the reaction of barbituric acid, aldehydes, and anilines in a one-pot synthesis . This method is advantageous as it allows for the facile synthesis of pyrimidoquinolinediones substituted in various positions on the benzene ring with electron-donating or electron-withdrawing groups .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using mechanochemical approaches. For instance, a ball-mill can be used to facilitate the reaction of 1,3-diketones (such as dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and aromatic aldehyde . This method is catalyst-free and solvent-free, making it an environmentally friendly option .
Chemical Reactions Analysis
Types of Reactions
10-(4-iodophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and properties.
Scientific Research Applications
10-(4-iodophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 10-(4-iodophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to a biological response. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: Lacks the iodophenyl group, resulting in different reactivity and biological activity.
10-(4-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: The chlorine atom provides different electronic effects compared to iodine, affecting the compound’s properties.
10-(4-bromophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione: Bromine’s properties lie between those of chlorine and iodine, leading to intermediate reactivity.
Uniqueness
The presence of the iodophenyl group in 10-(4-iodophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione makes it unique due to iodine’s large atomic size and high polarizability. This affects the compound’s reactivity, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
Molecular Formula |
C17H10IN3O2 |
|---|---|
Molecular Weight |
415.18 g/mol |
IUPAC Name |
10-(4-iodophenyl)pyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H10IN3O2/c18-11-5-7-12(8-6-11)21-14-4-2-1-3-10(14)9-13-15(21)19-17(23)20-16(13)22/h1-9H,(H,20,22,23) |
InChI Key |
LYVWTXUSCPBIOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=O)NC(=O)N=C3N2C4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11103821.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-(propan-2-ylidene)acetohydrazide](/img/structure/B11103822.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B11103828.png)
![6-[(3,4-Dichlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11103830.png)
![Ethyl 5-[(2-methoxyphenyl)carbamoyl]-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B11103832.png)
![1-[5-(3-bromophenyl)-2-(4-methylphenyl)-1,3,4-oxadiazol-3(2H)-yl]ethanone](/img/structure/B11103837.png)
![N-[(E)-(3,4-dimethoxyphenyl)methylidene]-4-iodo-2-methylaniline](/img/structure/B11103846.png)


![3-{[(3-Methoxyphenyl)carbonyl]amino}phenyl 5-(azepan-1-ylsulfonyl)-2-chlorobenzoate](/img/structure/B11103871.png)



![3-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-1,3-thiazol-3(2H)-yl]propan-1-ol](/img/structure/B11103900.png)
